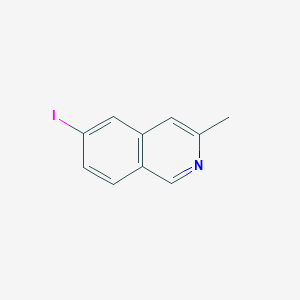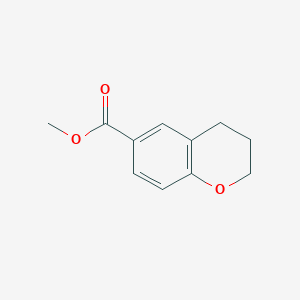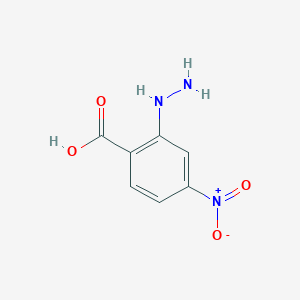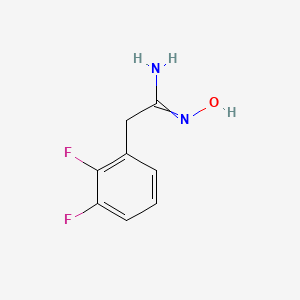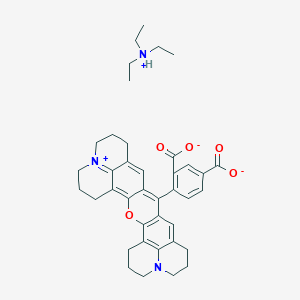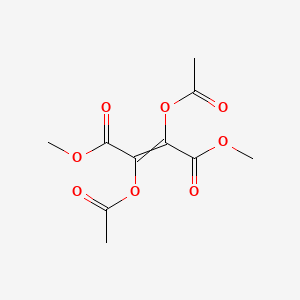
Thymolphthaleinmonophosphatedisodiumsalt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymolphthaleinmonophosphatedisodiumsalt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O. It is commonly used in various scientific research applications due to its unique properties. The compound is known for its role as a substrate in enzymatic reactions, particularly in the measurement of acid phosphatase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thymolphthaleinmonophosphatedisodiumsalt hydrate typically involves the phosphorylation of thymolphthalein. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Thymolphthaleinmonophosphatedisodiumsalt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release thymolphthalein and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with controlled pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Thymolphthalein and inorganic phosphate.
Substitution: Various substituted thymolphthalein derivatives.
Wissenschaftliche Forschungsanwendungen
Thymolphthaleinmonophosphatedisodiumsalt hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to measure acid phosphatase activity.
Biology: Used in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Employed in diagnostic assays to detect enzyme activity in biological samples.
Industry: Utilized in quality control processes to monitor enzyme activity in various products.
Wirkmechanismus
The compound acts as a substrate for acid phosphatase enzymes. Upon enzymatic hydrolysis, thymolphthalein is released, which can be detected by a colorimetric change. This reaction is used to measure the activity of acid phosphatase in various samples. The molecular targets include the active site of the enzyme, where the phosphate group is cleaved, leading to the release of thymolphthalein .
Vergleich Mit ähnlichen Verbindungen
Thymolphthalein: The parent compound without the phosphate group.
Thymidine 5′-monophosphate disodium salt hydrate: Another phosphorylated compound used in biochemical assays.
Trimethyl phosphate: A simpler phosphate ester used in various chemical reactions.
Uniqueness: Thymolphthaleinmonophosphatedisodiumsalt hydrate is unique due to its specific use as a substrate for acid phosphatase, providing a reliable method for enzyme activity measurement. Its structural properties and the resulting colorimetric change upon hydrolysis make it particularly valuable in diagnostic and research applications.
Eigenschaften
Molekularformel |
C28H31Na2O8P |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
disodium;[4-[1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-methyl-5-propan-2-ylphenyl] phosphate;hydrate |
InChI |
InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(30)34-28)24-12-18(6)26(35-36(31,32)33)14-21(24)16(3)4;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
ZTVAUSFUBJZUFG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)OP(=O)([O-])[O-])C(C)C.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


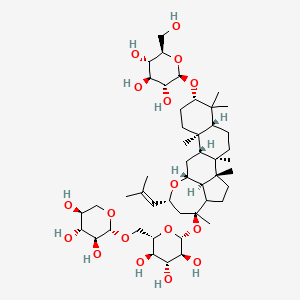
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)
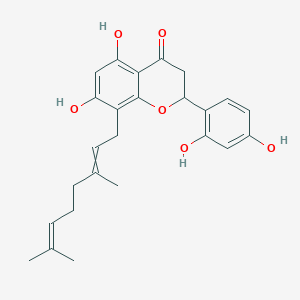
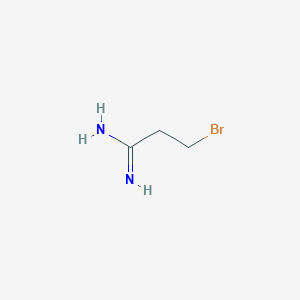
![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
